molecular formula C29H41B B1600032 2-Bromo-9,9-bis(2-ethylhexyl)fluorene CAS No. 355135-07-8

2-Bromo-9,9-bis(2-ethylhexyl)fluorene

Cat. No.: B1600032
CAS No.: 355135-07-8
M. Wt: 469.5 g/mol
InChI Key: JAWAIXIROBPNSH-UHFFFAOYSA-N
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Description

2-Bromo-9,9-bis(2-ethylhexyl)fluorene: is an organic compound with the molecular formula C29H41Br . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom at the 2-position and two 2-ethylhexyl groups at the 9-position. This compound is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Bromo-9,9-bis(2-ethylhexyl)fluorene typically involves the bromination of 9,9-bis(2-ethylhexyl)fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent, and brominating agent concentration, to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-9,9-bis(2-ethylhexyl)fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 9,9-bis(2-ethylhexyl)fluorene.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted fluorenes depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as fluorenones or fluorenols.

    Reduction Products: 9,9-bis(2-ethylhexyl)fluorene.

Scientific Research Applications

Chemistry:

2-Bromo-9,9-bis(2-ethylhexyl)fluorene is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of conjugated polymers and small molecules for organic electronics .

Biology and Medicine:

While its primary applications are in materials science, derivatives of fluorene have been explored for their potential biological activities, including anticancer and antimicrobial properties. specific applications of this compound in biology and medicine are limited .

Industry:

In the industrial sector, this compound is used in the production of OLEDs and OPVs. Its unique electronic properties make it an essential component in the development of high-performance organic electronic devices .

Mechanism of Action

The mechanism of action of 2-Bromo-9,9-bis(2-ethylhexyl)fluorene in organic electronics involves its ability to facilitate charge transport and light emission. The bromine atom and the 2-ethylhexyl groups influence the electronic properties of the fluorene core, enhancing its performance in electronic devices. The compound interacts with other components in the device, such as electron and hole transport layers, to improve overall efficiency .

Comparison with Similar Compounds

Uniqueness:

2-Bromo-9,9-bis(2-ethylhexyl)fluorene is unique due to the presence of a single bromine atom and two bulky 2-ethylhexyl groups. This combination provides a balance between reactivity and stability, making it a versatile building block for various applications in organic electronics .

Properties

IUPAC Name

2-bromo-9,9-bis(2-ethylhexyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41Br/c1-5-9-13-22(7-3)20-29(21-23(8-4)14-10-6-2)27-16-12-11-15-25(27)26-18-17-24(30)19-28(26)29/h11-12,15-19,22-23H,5-10,13-14,20-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWAIXIROBPNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460029
Record name 2-BROMO-9,9-BIS(2-ETHYL-HEXYL)-FLUOREN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355135-07-8
Record name 2-BROMO-9,9-BIS(2-ETHYL-HEXYL)-FLUOREN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-9,9-bis(2-ethylhexyl)fluorene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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